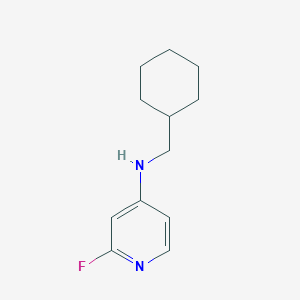
N-(Cyclohexylmethyl)-2-fluoropyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyclohexylmethyl)-2-fluoropyridin-4-amine is an organic compound that belongs to the class of fluoropyridines. This compound is characterized by the presence of a fluorine atom at the 2-position of the pyridine ring and a cyclohexylmethyl group attached to the nitrogen atom at the 4-position. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclohexylmethyl)-2-fluoropyridin-4-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Fluorine Atom: The fluorine atom can be introduced at the 2-position of the pyridine ring using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be attached to the nitrogen atom through reductive amination, where cyclohexylmethylamine is reacted with the pyridine derivative in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the cyclohexylmethyl group, leading to the formation of cyclohexylmethyl ketones or alcohols.
Reduction: The compound can be reduced at the pyridine ring or the fluorine atom, resulting in the formation of partially or fully hydrogenated derivatives.
Substitution: The fluorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products:
Oxidation: Cyclohexylmethyl ketones or alcohols.
Reduction: Hydrogenated derivatives of the pyridine ring.
Substitution: Derivatives with different nucleophiles replacing the fluorine atom.
Scientific Research Applications
N-(Cyclohexylmethyl)-2-fluoropyridin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(Cyclohexylmethyl)-2-fluoropyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or dipole interactions. The cyclohexylmethyl group can increase the compound’s lipophilicity, facilitating its passage through cell membranes and enhancing its bioavailability.
Comparison with Similar Compounds
N-(Cyclohexylmethyl)-2-chloropyridin-4-amine: Similar structure but with a chlorine atom instead of fluorine.
N-(Cyclohexylmethyl)-2-bromopyridin-4-amine: Similar structure but with a bromine atom instead of fluorine.
N-(Cyclohexylmethyl)-2-iodopyridin-4-amine: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: N-(Cyclohexylmethyl)-2-fluoropyridin-4-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C12H17FN2 |
|---|---|
Molecular Weight |
208.27 g/mol |
IUPAC Name |
N-(cyclohexylmethyl)-2-fluoropyridin-4-amine |
InChI |
InChI=1S/C12H17FN2/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,14,15) |
InChI Key |
RWQZUTQXFIXYTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNC2=CC(=NC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















